N-(6-bromoquinolin-8-yl)-2-methoxybenzamide
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Overview
Description
N-(6-bromoquinolin-8-yl)-2-methoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-8-yl)-2-methoxybenzamide typically involves the reaction of 6-bromoquinoline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. These could include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for quinoline derivatives . Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinolin-8-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(6-bromoquinolin-8-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(6-bromoquinolin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the bromine atom and methoxy group, which may result in different biological activities.
6-bromoquinoline: Lacks the benzamide moiety, which may affect its reactivity and applications.
2-methoxybenzamide: Lacks the quinoline ring, which may limit its biological and chemical properties.
Uniqueness
N-(6-bromoquinolin-8-yl)-2-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(6-bromoquinolin-8-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-7-3-2-6-13(15)17(21)20-14-10-12(18)9-11-5-4-8-19-16(11)14/h2-10H,1H3,(H,20,21) |
InChI Key |
KZTGDGVMVJJLPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3C(=CC(=C2)Br)C=CC=N3 |
Origin of Product |
United States |
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